Bienvenue dans la boutique en ligne BenchChem!

Nocistatin (bovine)

Species ortholog Peptide sequence Molecular evolution

Bovine nocistatin (17-aa) is the sole ortholog that antagonizes N/OFQ-induced allodynia/hyperalgesia without NOP receptor binding — acting via a distinct, unidentified GPCR. Unlike human (30-aa), rat (35-aa), and mouse (41-aa) orthologs, only the full-length bovine peptide delivers consistent potency across spinal/supraspinal pain models, opioid tolerance reversal assays (0.05–500 ng i.c.v.), and nocistatin receptor deorphanization campaigns. Its naloxone-insensitive analgesic profile and high-affinity brain/spinal cord membrane binding make it the indispensable negative control for N/OFQ-NOP pathway dissection. Procure the authentic bovine sequence to guarantee cross-study reproducibility and translational validity.

Molecular Formula C82H135N21O32
Molecular Weight 1927.1 g/mol
Cat. No. B013098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocistatin (bovine)
Molecular FormulaC82H135N21O32
Molecular Weight1927.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1
InChIKeyGUPWDFZVRDNEEX-GFTPUIGSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nocistatin (bovine) – A Selective Nociceptin Antagonist Peptide for Pain Research


Nocistatin (bovine) is an endogenous 17-amino acid neuropeptide (CAS 208253-85-4; molecular formula C₈₂H₁₃₅N₂₁O₃₂; molecular weight 1927.07 g/mol) derived from the same preprohormone precursor as nociceptin/orphanin FQ (N/OFQ) [1]. Unlike conventional opioid receptor ligands, nocistatin does not bind to the NOP (ORL1) receptor but instead antagonizes N/OFQ-induced allodynia and hyperalgesia through a distinct, as-yet-unidentified GPCR-mediated pathway [2]. The bovine ortholog is the prototypical nocistatin used in foundational pain research and serves as a key tool for dissecting N/OFQ‑independent analgesic mechanisms.

Why Nocistatin (bovine) Cannot Be Substituted by Other N/OFQ‑Related Peptides or Species Orthologs


Generic substitution of nocistatin (bovine) with alternative N/OFQ‑pathway modulators (e.g., NOP receptor agonists, N/OFQ itself, or other species' nocistatin orthologs) fails due to three irreconcilable molecular and pharmacological divergences: (i) bovine nocistatin uniquely lacks NOP receptor binding activity, acting instead via an independent GPCR that remains unidentified [1]; (ii) species‑specific sequence variations—the bovine peptide comprises 17 amino acids, whereas human, rat, and mouse orthologs extend to 30, 35, and 41 residues, respectively—confer distinct potency and efficacy profiles across assays [2]; and (iii) the C‑terminal hexapeptide (Glu‑Gln‑Lys‑Gln‑Leu‑Gln), conserved across species, is necessary but not sufficient for full biological activity, meaning truncated analogs or fragments cannot replicate the precise functional antagonism of the full‑length bovine peptide [3]. Consequently, experimental outcomes are strictly dependent on the specific bovine sequence.

Nocistatin (bovine) – Quantitative Differentiation Evidence for Scientific Procurement


Structural and Species‑Specific Divergence: Bovine vs. Human, Rat, and Mouse Nocistatin

Bovine nocistatin is a 17‑amino acid peptide, in contrast to human (30 aa), rat (35 aa), and mouse (41 aa) orthologs [1]. The C‑terminal hexapeptide (Glu‑Gln‑Lys‑Gln‑Leu‑Gln) is conserved across all four species and is the minimal fragment retaining allodynia‑blocking activity; however, the full‑length bovine peptide exhibits distinct potency and efficacy not recapitulated by the hexapeptide alone [2]. This species‑specific length variation directly impacts in vitro and in vivo pharmacological profiles, necessitating species‑matched peptide selection for cross‑species experimental validity.

Species ortholog Peptide sequence Molecular evolution Comparative pharmacology

Functional Antagonism of Nociceptin‑Induced Allodynia and Hyperalgesia: Nocistatin (bovine) vs. N/OFQ

Intrathecal co‑administration of bovine nocistatin (10 pg – 1 µg) completely blocked the allodynic and hyperalgesic effects of nociceptin/orphanin FQ (N/OFQ) in mouse pain models [1]. This antagonism is not mediated through competitive binding at the NOP receptor—nocistatin exhibits negligible NOP receptor affinity—but rather through an independent GPCR pathway [2]. The blockade is dose‑dependent and specific to N/OFQ‑evoked responses, as nocistatin alone does not alter basal nociceptive thresholds [3].

Functional antagonism Allodynia Hyperalgesia Pain transmission Spinal cord

Analgesic Efficacy in Inflammatory Pain: Nocistatin (bovine) vs. Nociceptin/Orphanin FQ

In the mouse formalin test, intrathecal bovine nocistatin (1–1000 pg) significantly attenuated both the first (1 pg) and second (10–1000 pg) phases of formalin‑induced pain, whereas N/OFQ at 1–100 pg had no effect on either phase; at higher doses (0.3–1 mg), N/OFQ inhibited both phases, an effect not reversed by nocistatin [1]. In a rat carrageenan‑induced inflammation model, intraplantar nocistatin (bovine) reduced paw allodynia and thermal hyperalgesia to levels comparable to the selective NOP antagonist (±)-J 113397, and co‑administration of both agents produced additive antinociceptive effects that fully restored baseline thresholds [2]. Nocistatin's analgesic effects are naloxone‑insensitive, confirming independence from classical opioid receptors [1].

Inflammatory pain Formalin test Carrageenan inflammation Analgesia Behavioral pharmacology

Reversal of N/OFQ‑Mediated Opioid Antagonism: Nocistatin (bovine) Restores Morphine Analgesia

Intracerebroventricular (i.c.v.) bovine nocistatin at doses of 0.05–500 ng/rat completely reversed the anti‑morphine effect of N/OFQ (8 μg) in the rat tail‑flick latency test, with a bell‑shaped dose‑response curve and maximal efficacy at 0.5 ng [1]. Nocistatin alone (0.005–500 ng) did not alter basal tail‑flick latency or affect morphine analgesia in the absence of N/OFQ [2]. In chronic morphine‑tolerant rats, i.c.v. nocistatin (0.005–50 ng) produced a bell‑shaped reversal of tolerance, again peaking at 0.5 ng [3]. This demonstrates that bovine nocistatin specifically counteracts N/OFQ‑mediated attenuation of opioid analgesia without intrinsic opioid activity.

Opioid analgesia Morphine tolerance Nociceptin antagonism Tail‑flick latency Supraspinal pain

Presynaptic Modulation of 5‑HT Release: Bovine Nocistatin Exhibits Distinct Efficacy and Potency Relative to N/OFQ

In mouse cortical synaptosomes, bovine nocistatin (b‑NST) inhibited K⁺‑evoked [³H]5‑HT release with efficacy comparable to N/OFQ but with lower potency [1]. Maximal inhibition was ~40–50% for both peptides. Critically, b‑NST inhibition was insensitive to the NOP antagonist UFP‑101 and to naloxone, and remained intact in synaptosomes from NOP receptor knockout mice, whereas N/OFQ inhibition was abolished [2]. Both peptides required intact Gᵢ/ₒ protein signaling, as pertussis toxin pretreatment eliminated their effects [1]. Co‑application of maximal concentrations produced no additive inhibition, and pre‑application of b‑NST partially attenuated subsequent N/OFQ inhibition, consistent with distinct but converging receptor pathways [2].

Neurotransmitter release 5‑Hydroxytryptamine Synaptosomes GPCR signaling Mouse neocortex

Naloxone‑Insensitive Analgesia: Bovine Nocistatin Operates Independently of Classical Opioid Receptors

Systemic administration of naloxone (5 mg/kg i.p.) failed to reverse the analgesic effects of intrathecal bovine nocistatin on either phase of the mouse formalin test [1]. In contrast, morphine‑induced analgesia in the same paradigm is completely abolished by naloxone. This naloxone insensitivity was corroborated in rat tail‑flick and supraspinal opioid interaction studies, where nocistatin neither bound to classical opioid receptors nor exhibited cross‑tolerance with morphine [2]. The data firmly establish that bovine nocistatin produces analgesia through a non‑opioid, NOP‑receptor‑independent mechanism, likely involving an orphan GPCR [3].

Opioid‑independent analgesia Naloxone insensitivity Non‑opioid pain pathways Formalin test Spinal cord

Nocistatin (bovine) – Validated Application Scenarios for Pain and Neuroscience Research


Dissecting NOP‑Receptor‑Dependent vs. Independent Nociceptive Signaling

Bovine nocistatin serves as the definitive negative control for N/OFQ‑NOP receptor signaling. Because it does not bind NOP receptors yet functionally antagonizes N/OFQ‑induced allodynia and hyperalgesia [1], researchers employ bovine nocistatin in spinal and supraspinal pain models to isolate NOP‑mediated effects from parallel pathways. This application is critical for target validation in analgesic drug discovery, particularly when evaluating novel NOP ligands or characterizing the putative nocistatin receptor [2].

Investigating Opioid‑N/OFQ Interactions and Morphine Tolerance Reversal

In opioid pharmacology studies, bovine nocistatin (0.05–500 ng i.c.v.) quantitatively reverses N/OFQ‑mediated antagonism of morphine analgesia and partially reverses both acute and chronic morphine tolerance [1]. This scenario is leveraged in academic and pharmaceutical settings to explore adjunctive therapies for opioid tolerance and to dissect the endogenous balance between pronociceptive (N/OFQ) and antinociceptive (nocistatin) tone in the central nervous system [2].

Non‑Opioid Analgesic Mechanism Discovery and GPCR Deorphanization

Bovine nocistatin's naloxone‑insensitive analgesia and high‑affinity binding to brain and spinal cord membranes [1] make it an essential probe for deorphanizing the cognate nocistatin GPCR. Industrial and academic laboratories utilize bovine nocistatin in radioligand binding assays, functional cAMP assays, and β‑arrestin recruitment screens to identify and characterize this receptor, with the goal of developing novel, non‑addictive analgesics [2].

Comparative Species Pharmacology and Translational Pain Model Validation

Given the substantial sequence divergence among bovine (17 aa), human (30 aa), rat (35 aa), and mouse (41 aa) nocistatin orthologs [1], the bovine peptide is indispensable for cross‑species validation studies. Researchers use bovine nocistatin as a reference standard to calibrate species‑specific potency and efficacy differences in rodent pain models (e.g., formalin test, carrageenan inflammation), ensuring that translational findings accurately reflect human nocistatin pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nocistatin (bovine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.